molecular formula C12H26O B151752 2-Butyl-1-octanol CAS No. 3913-02-8

2-Butyl-1-octanol

Cat. No.: B151752
CAS No.: 3913-02-8
M. Wt: 186.33 g/mol
InChI Key: XMVBHZBLHNOQON-UHFFFAOYSA-N
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Description

2-Butyl-1-octanol is an organic compound with the molecular formula C₁₂H₂₆O. It is a long-chain alcohol known for its use in various industrial and chemical applications. This compound is also referred to as 2-butyloctanol or isododecyl alcohol .

Scientific Research Applications

2-Butyl-1-octanol has diverse applications in scientific research:

Mechanism of Action

Target of Action

2-Butyl-1-octanol, also known as 2-butyloctyl alcohol, is a long-chain monohydroxy alcohol . The primary targets of this compound are non-polar solutes in the aqueous phase. The compound’s non-polar alkyl chain interacts favorably with these solutes, drawing them into the organic phase.

Mode of Action

The mode of action of this compound is based on the principle of differential solubility. Its non-polar alkyl chain interacts favorably with non-polar solutes in the aqueous phase, drawing them into the organic phase. This interaction leads to the extraction of the solutes from the aqueous phase, which can be useful in various applications such as solvent extraction .

Biochemical Pathways

It is known that long-chain alcohols like this compound can disrupt lipid bilayers and affect membrane fluidity . This could potentially impact a variety of cellular processes and biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent. By extracting non-polar solutes from the aqueous phase, this compound can influence the concentration of these solutes and potentially disrupt their normal function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other solvents or chemicals can affect its solvent extraction efficiency. Additionally, temperature and pH can impact its stability and efficacy .

Safety and Hazards

2-Butyl-1-octanol is mildly toxic by ingestion and is a skin and eye irritant . It is combustible when exposed to heat or flame and is incompatible with oxidizing materials . When heated to decomposition, it emits acrid and irritating fumes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyl-1-octanol can be synthesized through the reaction of 1-octanol with butyl chloride in the presence of a suitable catalyst. The reaction typically requires controlled temperatures and may involve the use of solvents to facilitate the process .

Industrial Production Methods: In industrial settings, this compound is produced via the Guerbet reaction, which involves the self-condensation of primary alcohols in the presence of a catalyst. This method is efficient for producing higher molecular weight alcohols and is widely used in the chemical industry .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydrogen halides, acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Comparison with Similar Compounds

Uniqueness: 2-Butyl-1-octanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-butyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVBHZBLHNOQON-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
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DSSTOX Substance ID

DTXSID0044818
Record name 2-Butyloctan-1-ol
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Molecular Weight

186.33 g/mol
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Physical Description

Liquid, Colorless oily liquid with a sweet odor; [Sasol MSDS]
Record name 1-Octanol, 2-butyl-
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Record name Butyloctanol
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Boiling Point

145.00 to 149.00 °C. @ 760.00 mm Hg
Record name 2-Butyl-1-octanol
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CAS No.

3913-02-8
Record name 2-Butyl-1-octanol
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Record name Butyloctanol
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Record name 2-BUTYL-1-OCTANOL
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Record name 1-Octanol, 2-butyl-
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Record name 2-butyloctan-1-ol
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Record name BUTYLOCTANOL
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Record name 2-Butyl-1-octanol
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Synthesis routes and methods

Procedure details

2-methyl-1-tridecanol; 2-ethyl-1-dodecanol;
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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